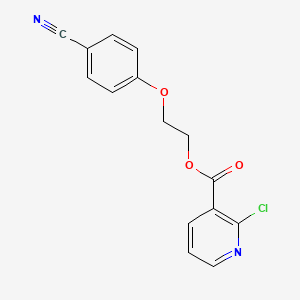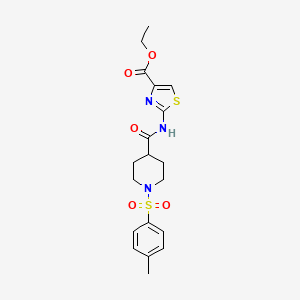
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine, also known as MTSET, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has a molecular weight of 329.43 g/mol. MTSET has been used in various research studies and has shown promising results in the field of biochemistry and physiology.
Wirkmechanismus
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a sulfhydryl-reactive reagent that reacts with cysteine residues in proteins. It forms a covalent bond with the thiol group of cysteine residues, which can lead to the modification of the protein structure and function. This modification can lead to changes in the activity of the protein and can be used to study the role of cysteine residues in protein function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been used to study the role of cysteine residues in ion channels, transporters, and receptors. This compound has been shown to modulate the activity of various proteins and can lead to changes in ion conductance, ligand binding, and protein-protein interactions. This compound has also been used to study the role of cysteine residues in enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has several advantages as a research tool. It is a highly reactive reagent that can selectively modify cysteine residues in proteins. It has been widely used in various research studies and has shown promising results. However, there are also some limitations to the use of this compound. It can lead to non-specific modifications of proteins and can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine in scientific research. One potential direction is the use of this compound to study the role of cysteine residues in protein misfolding and aggregation. This compound could also be used to study the role of cysteine residues in protein-protein interactions in disease states. Additionally, this compound could be used to study the role of cysteine residues in the regulation of enzyme activity. Overall, this compound has the potential to be a valuable tool for studying the role of cysteine residues in various biological processes.
Synthesemethoden
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine can be synthesized by reacting 2-methoxybenzenesulfonyl chloride with 3-thiophenemethanamine in the presence of a base such as triethylamine. The resulting product is then treated with piperidine to obtain this compound. This synthesis method has been reported in various scientific journals and has been successfully replicated by many researchers.
Wissenschaftliche Forschungsanwendungen
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has been widely used in scientific research as a tool to study the mechanism of action of various proteins and enzymes. It is commonly used as a sulfhydryl-reactive reagent and has been used to modify cysteine residues in proteins. This compound has been used to study the structure and function of ion channels, transporters, and receptors. It has also been used to study the role of cysteine residues in protein-protein interactions.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-thiophen-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-20-15-4-2-3-5-16(15)22(18,19)17-9-6-13(7-10-17)14-8-11-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTANPBBSAYWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

![benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2900102.png)

![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2900104.png)


![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900112.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900113.png)
![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2900115.png)



